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Compound of Interest

Compound Name: 2-Isobutoxyaniline

Cat. No.: B008955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 2-isobutoxyaniline is not readily available in public

scientific databases. The data presented in this document is based on computational

predictions from established cheminformatics software and should be used as a reference and

for guidance in experimental design.

This technical guide provides a comprehensive overview of the predicted spectral

characteristics of 2-isobutoxyaniline, a compound of interest in various research and

development domains. The guide is structured to provide researchers, scientists, and drug

development professionals with a detailed understanding of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Core Spectroscopic Data
The following sections present the predicted spectral data for 2-isobutoxyaniline, organized

for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1]

The predicted ¹H and ¹³C NMR data for 2-isobutoxyaniline are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 2-Isobutoxyaniline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

6.78 d, J=8.0 Hz 1H Ar-H

6.72 t, J=7.6 Hz 1H Ar-H

6.65 t, J=7.6 Hz 1H Ar-H

6.60 d, J=7.6 Hz 1H Ar-H

4.65 (broad s) s 2H -NH₂

3.75 d, J=6.4 Hz 2H -O-CH₂-

2.10 m 1H -CH(CH₃)₂

1.05 d, J=6.8 Hz 6H -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for 2-Isobutoxyaniline

Chemical Shift (δ, ppm) Assignment

147.5 C-O (Aromatic)

136.9 C-N (Aromatic)

121.3 Ar-CH

118.9 Ar-CH

115.4 Ar-CH

112.1 Ar-CH

74.8 -O-CH₂-

28.5 -CH(CH₃)₂

19.3 -CH(CH₃)₂

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify functional groups within a molecule.[2] The predicted

significant IR absorption bands for 2-isobutoxyaniline are listed below.

Table 3: Predicted IR Spectral Data for 2-Isobutoxyaniline

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3060 - 3020 Medium Aromatic C-H stretch

2960 - 2870 Strong Aliphatic C-H stretch

1620 - 1590 Strong
N-H bend (scissoring) and

C=C aromatic stretch

1510 - 1470 Strong C=C aromatic stretch

1240 - 1210 Strong Aryl-O stretch (asymmetric)

1050 - 1020 Medium C-N stretch

750 - 730 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides information about

the molecular weight and fragmentation pattern of a compound.[3]

Table 4: Predicted Mass Spectrometry Data for 2-Isobutoxyaniline
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m/z Ratio Relative Intensity (%) Assignment

165 45 [M]⁺ (Molecular Ion)

109 100
[M - C₄H₈]⁺ (Loss of

isobutylene)

92 30 [C₆H₆N]⁺

77 15 [C₆H₅]⁺ (Phenyl cation)

57 40 [C₄H₉]⁺ (Isobutyl cation)

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra of

a liquid aromatic amine like 2-isobutoxyaniline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-isobutoxyaniline in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[1] A common choice for aromatic

amines is CDCl₃ due to its good dissolving power for many organic compounds.[4]

instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans compared to ¹H NMR due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
For a liquid sample like 2-isobutoxyaniline, a neat (undiluted) sample can be analyzed using a

thin film method.[2]

Sample Preparation: Place one to two drops of neat 2-isobutoxyaniline onto the surface of

a clean, dry salt plate (e.g., NaCl or KBr).[2]

Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.[2]

instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared salt plate assembly into the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile

organic molecules.[3]

Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The
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sample is vaporized in the ion source.[5]

instrumentation: Use a mass spectrometer equipped with an electron ionization source.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV).[3] This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positive ions are accelerated and separated based on their

mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of

the spectral analysis of 2-isobutoxyaniline.
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Caption: Workflow for the spectral analysis of 2-isobutoxyaniline.

2-Isobutoxyaniline Structure and Predicted ¹H NMR Assignments
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Caption: Structure of 2-isobutoxyaniline with key predicted ¹H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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